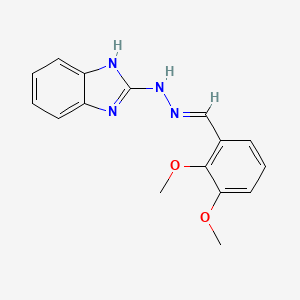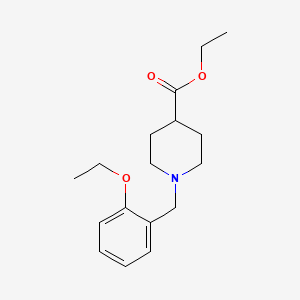![molecular formula C14H13N3O5S B5843010 N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5843010.png)
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide, also known as NMSBA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. NMSBA has been found to have a range of applications in various fields of research, including cancer biology, neurodegenerative diseases, and inflammation.
Mecanismo De Acción
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide works by inhibiting PARP, an enzyme that plays a critical role in DNA repair. PARP inhibitors like N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide prevent the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells, which have higher levels of DNA damage and rely on PARP for survival.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has been found to have a range of biochemical and physiological effects. In addition to its role in DNA repair, PARP is also involved in various cellular processes, including gene expression, cell signaling, and cell death. N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has been shown to affect these processes, leading to changes in cellular metabolism and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide in lab experiments is its specificity for PARP inhibition. Unlike other PARP inhibitors, N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide does not inhibit other enzymes involved in DNA repair, making it a more selective tool for studying PARP function. However, N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has limitations in terms of its solubility and stability, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide and PARP inhibitors. One area of interest is the development of more potent and selective PARP inhibitors for use in cancer therapy. Researchers are also exploring the use of PARP inhibitors in combination with other cancer treatments, such as chemotherapy and immunotherapy. In addition, there is ongoing research into the role of PARP in other diseases, such as neurodegenerative disorders and cardiovascular disease, which may lead to new therapeutic applications for PARP inhibitors like N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide.
Métodos De Síntesis
The synthesis of N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide is a multi-step process that involves the reaction of different chemicals. The starting material for the synthesis is 3-methyl-2-nitrobenzoic acid, which is first converted into its acid chloride derivative. This is then reacted with 4-aminobenzenesulfonamide to form N-(4-aminosulfonylphenyl)-3-methyl-2-nitrobenzamide. This compound is then further reacted with acetic anhydride to yield the final product, N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has been extensively studied for its potential use in cancer therapy. PARP inhibitors, including N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide, have been found to be effective in treating tumors with defects in DNA repair pathways, such as those caused by mutations in the BRCA genes. N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
3-methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-9-3-2-4-12(13(9)17(19)20)14(18)16-10-5-7-11(8-6-10)23(15,21)22/h2-8H,1H3,(H,16,18)(H2,15,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGZOAZVVWNQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

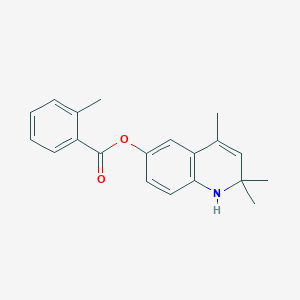
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5842928.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5842930.png)
![3-ethoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5842936.png)
![5-methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5842946.png)

![N'-[4-(diethylamino)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5842956.png)
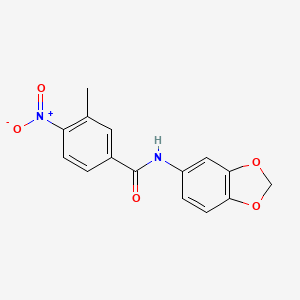
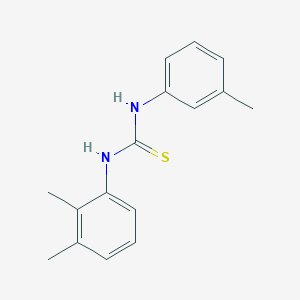

![methyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843003.png)

